ロシン(塩酸塩)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロシン塩酸塩は、Rho GTPaseのRhoAサブファミリーの強力かつ特異的な阻害剤です。 RhoAに特異的に結合し、RhoAとグアニンヌクレオチド交換因子(GEF)との相互作用を阻害し、解離定数(Kd)は約0.4 µMです 。 この化合物は、Cdc42やRac1などの他のGTPaseとは相互作用しません 。 ロシン塩酸塩は、特にがん生物学と血小板機能の分野において、さまざまな科学研究アプリケーションで有望な結果を示しています .

科学的研究の応用

Rhosin hydrochloride has a wide range of scientific research applications:

Cancer Biology: It has been shown to inhibit the migration and invasion of cancer cells, particularly in breast cancer and melanoma.

Platelet Function: Rhosin hydrochloride inhibits platelet activation and aggregation, making it a potential candidate for developing new antiplatelet therapies.

Stress Resiliency: Rhosin hydrochloride has been shown to promote stress resiliency by enhancing the plasticity of dopamine receptor neurons and reducing hyperexcitability.

作用機序

ロシン塩酸塩は、RhoAに特異的に結合し、GEFとの相互作用を阻害することによって効果を発揮します 。 この阻害は、細胞骨格の組織、細胞移動、細胞周期の進行など、さまざまな細胞プロセスに不可欠なRhoAの活性化を防ぎます 。 RhoAの活性化を阻害することにより、ロシン塩酸塩は下流のシグナル伝達経路を混乱させ、細胞移動、浸潤、血小板凝集の減少につながります .

類似化合物の比較

ロシン塩酸塩は、RhoAに対する特異性と、Cdc42やRac1などの他のGTPaseに影響を与えずにRhoA-GEF相互作用を阻害する能力において独特です 。類似の化合物には以下が含まれます。

Y-27632: Rho関連タンパク質キナーゼ(ROCK)のよく知られた阻害剤であり、RhoAの下流シグナル伝達に影響を与えますが、ロシン塩酸塩の特異性はありません。

ファスジル: 臨床設定で使用されている別のROCK阻害剤ですが、RhoAに対する特異性もありません。

G04アナログ: これらの化合物は、構造活性相関(SAR)分析によって同定されており、ロシン塩酸塩と比較して、抗血小板活性と効力が向上しています.

ロシン塩酸塩は、その高い特異性と可逆的な阻害効果により、科学研究と潜在的な治療用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

Rhosin (hydrochloride) plays a significant role in biochemical reactions. It inhibits RhoA activity, a small GTPase implicated in multiple platelet signaling pathways . Rhosin (hydrochloride) interacts with RhoA directly, binding with micromolar affinity at a surface groove essential for GEF recognition . This interaction blocks GEF-mediated GTP loading to RhoA .

Cellular Effects

Rhosin (hydrochloride) has profound effects on various types of cells and cellular processes. In MCF-7 breast cancer cells, Rhosin (hydrochloride) selectively reduces the number and size of mammospheres . It also inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation .

Molecular Mechanism

Rhosin (hydrochloride) exerts its effects at the molecular level through several mechanisms. It binds to RhoA directly, blocking GEF-mediated GTP loading to RhoA . This inhibition mimics the effects of RhoA gene targeting . It also suppresses RhoA-GTP formation and downstream phosphorylation of myosin light chain (p-MLC) signaling in platelets .

Temporal Effects in Laboratory Settings

Its inhibitory effect on RhoA activation and platelet aggregation has been demonstrated .

Metabolic Pathways

Rhosin (hydrochloride) is involved in the RhoA signaling pathway. It inhibits the activity of RhoA, a small GTPase, thereby affecting the downstream signaling pathways .

Subcellular Localization

The subcellular localization of Rhosin (hydrochloride) is not well defined. Given its role as a RhoA inhibitor, it is likely to be found in locations where RhoA is active .

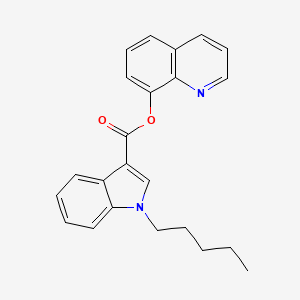

準備方法

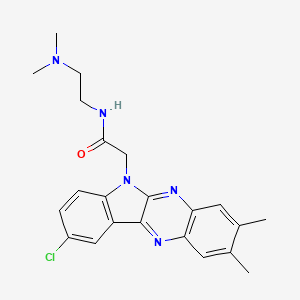

ロシン塩酸塩の合成には、キノリン基を4位でヒドラジンに付加し、7位または8位にハロゲン置換基を導入することが含まれます 。合成経路には一般的に次の手順が含まれます。

キノリンコアの形成: 適切な前駆体を酸性または塩基性条件下で環化させることによって行われます。

ヒドラジンの付加: ヒドラジン基は求核置換反応によって導入されます。

ハロゲン化: N-ブロモスクシンイミド(NBS)またはN-クロロスクシンイミド(NCS)などのハロゲン化剤を使用して、キノリンコアにハロゲン置換基が添加されます。

化学反応の分析

ロシン塩酸塩は、いくつかのタイプの化学反応を起こします。

酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を使用して化合物を酸化することができます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して還元反応を行うことができます。

置換: キノリン環のハロゲン化位置で求核置換反応が起こり得ます。

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの有機溶媒と、室温から還流条件までの反応温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究アプリケーション

ロシン塩酸塩には、幅広い科学研究アプリケーションがあります。

類似化合物との比較

Rhosin hydrochloride is unique in its specificity for RhoA and its ability to inhibit RhoA-GEF interaction without affecting other GTPases like Cdc42 or Rac1 . Similar compounds include:

Y-27632: A well-known Rho-associated protein kinase (ROCK) inhibitor that affects downstream signaling of RhoA but lacks the specificity of Rhosin hydrochloride.

Fasudil: Another ROCK inhibitor used in clinical settings, but it also lacks the specificity for RhoA.

Rhosin hydrochloride stands out due to its high specificity and reversible inhibitory effects, making it a valuable tool in scientific research and potential therapeutic applications .

特性

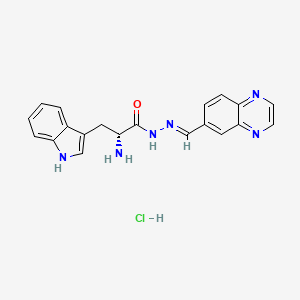

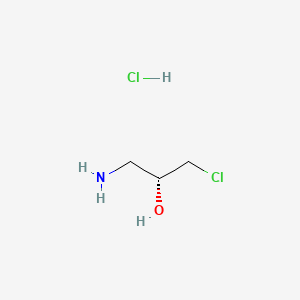

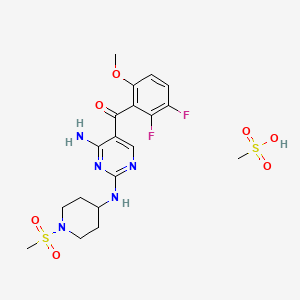

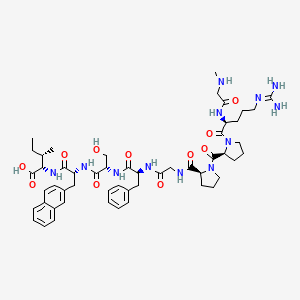

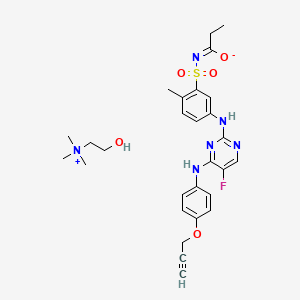

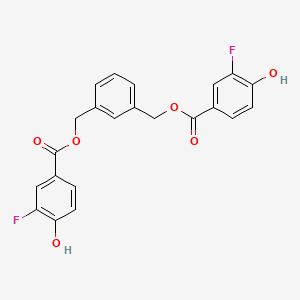

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGBDFQSLZYLF-GRYLRVQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Rhosin hydrochloride in inhibiting glioblastoma cell migration?

A1: While the provided research papers [, ] don't delve into the specific molecular mechanisms of Rhosin hydrochloride, they highlight its impact on cellular processes related to migration. The studies show that Rhosin hydrochloride, potentially by interfering with specific signaling pathways, affects the organization of the cell's cytoskeleton. This is evidenced by observed changes in focal adhesion dynamics and actin localization within treated cells []. These structural changes likely hinder the cell's ability to move and invade surrounding tissues.

Q2: Why is combining Rhosin hydrochloride with CCG-1423 considered a promising strategy for targeting Glioblastoma Multiforme (GBM)?

A2: The research indicates that GBM cells can adapt to single-drug treatments by switching between mesenchymal and amoeboid migration mechanisms []. Combining Rhosin hydrochloride with CCG-1423, which targets a different signaling pathway involved in cell migration, demonstrated significantly enhanced efficacy compared to single-drug treatments [, ]. This suggests a synergistic effect achieved by simultaneously disrupting multiple migratory pathways, potentially overcoming the limitations of single-drug resistance in GBM.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)